Phosphoglycolohydroxamic Acid

methylglyoxal synthase competitive inhibition tight-binding inhibitor

Phosphoglycolohydroxamic acid (PGH, CAS 51528-59-7) is a small-molecule hydroxamate derivative of phosphoglycolic acid that functions as a competitive inhibitor of enzymes utilizing dihydroxyacetone phosphate (DHAP) as a substrate. Its core inhibitory mechanism relies on structural mimicry of the DHAP enediolate intermediate, enabling high-affinity binding to active-site metal centers and catalytic residues.

Molecular Formula C2H6NO6P
Molecular Weight 171.05 g/mol
CAS No. 51528-59-7
Cat. No. B1206932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoglycolohydroxamic Acid
CAS51528-59-7
Synonymsphosphoglycolohydroxamate
Molecular FormulaC2H6NO6P
Molecular Weight171.05 g/mol
Structural Identifiers
SMILESC(C(=O)NO)OP(=O)(O)O
InChIInChI=1S/C2H6NO6P/c4-2(3-5)1-9-10(6,7)8/h5H,1H2,(H,3,4)(H2,6,7,8)
InChIKeyBAXHHWZKQZIJID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphoglycolohydroxamic Acid (CAS 51528-59-7): A DHAP-Mimicking Enzyme Inhibitor for Antimicrobial Target Validation and Mechanistic Studies


Phosphoglycolohydroxamic acid (PGH, CAS 51528-59-7) is a small-molecule hydroxamate derivative of phosphoglycolic acid that functions as a competitive inhibitor of enzymes utilizing dihydroxyacetone phosphate (DHAP) as a substrate [1]. Its core inhibitory mechanism relies on structural mimicry of the DHAP enediolate intermediate, enabling high-affinity binding to active-site metal centers and catalytic residues [2]. Unlike broad-spectrum hydroxamic acid inhibitors targeting HDACs or MMPs, PGH exhibits a narrow and mechanistically defined inhibition profile centered on the glycolytic and gluconeogenic enzyme networks [3].

DHAP-enediolate transition-state mimic with defined binding mode
Narrow inhibition profile for glycolytic/gluconeogenic enzyme networks
Co-crystal structures available across multiple bacterial species

Why Generic Phosphatase or Hydroxamic Acid Inhibitors Cannot Substitute for Phosphoglycolohydroxamic Acid in DHAP-Dependent Enzyme Studies


Substituting phosphoglycolohydroxamic acid with other hydroxamic acid derivatives (e.g., SAHA/vorinostat for HDACs, fosmidomycin for DXR) or generic phosphatase inhibitors (e.g., orthovanadate) introduces significant confounding variables in experimental design [1]. While many hydroxamic acids function via non-specific metal chelation, PGH's inhibitory potency derives from precise structural complementarity to the DHAP enediolate transition state, as confirmed by high-resolution co-crystal structures [2]. This specificity is reflected in the wide divergence in Ki values across its target enzymes, ranging from 39 nM for methylglyoxal synthase to 3-4 μM for triosephosphate isomerase, a target-dependent potency gradient absent in non-DHAP-mimetic analogs . Procurement of structurally related phosphoglycolic acid derivatives lacking the hydroxamate moiety fails to reproduce this binding mode, rendering them unsuitable for studies requiring faithful DHAP-site occupation [3].

Broad-spectrum hydroxamic acids (e.g., HDAC/MMP inhibitors)
Non-specific metal chelation; DHAP-site complementarity may be absent, introducing off-target effects
Phosphoglycolic acid analogs (lacking hydroxamate)
Binding mode differs; may not occupy the DHAP pocket or replicate transition-state stabilization
Generic phosphatase inhibitors (e.g., orthovanadate)
Target distinct enzyme classes; no DHAP-site engagement; cannot substitute for pathway-specific probes

Quantitative Differential Evidence for Phosphoglycolohydroxamic Acid: Comparative Potency, Target Selectivity, and Structural Binding Data


Nanomolar Inhibition of Methylglyoxal Synthase: A 77-Fold Potency Differential Over Phosphoglycolate

PGH inhibits Escherichia coli methylglyoxal synthase (MGS) with a Ki of 39 nM, a value substantially lower than the 3,000-4,000 nM observed for triosephosphate isomerase (TIM) [1]. This 77- to 102-fold potency enhancement across structurally dissimilar enzymes sharing DHAP substrate utilization demonstrates PGH's utility in discriminating between mechanistically related active sites. In contrast, the non-hydroxamate analog phosphoglycolate exhibits a Ki of 93 nM against MGS, indicating that the hydroxamate moiety contributes only modestly to MGS binding but is essential for TIM recognition [2].

MGS vs. TIM potency
Head-to-head
Ki 39 nM (MGS) vs 3,000–4,000 nM (TIM)
Target-dependent potency gradient supports pathway discrimination
PGH 2.4-fold more potent than phosphoglycolate at MGS
methylglyoxal synthase competitive inhibition tight-binding inhibitor

Triosephosphate Isomerase Inhibition: 40- to 53-Fold Superior Potency Over Structurally Related Hydroxamate Analogs

Against triosephosphate isomerase (TIM), PGH exhibits Ki values of 3,000 nM and 4,000 nM in separate assay determinations . In head-to-head comparisons from the same assay dataset, this potency exceeds that of the structurally related hydroxamate analog [3-(hydroxyamino)-3-oxopropyl]phosphonic acid (Ki = 160,000 nM) by 40- to 53-fold, and is over 250-fold more potent than methyl brevifolincarboxylate (IC50 = 1,000,000 nM) [1]. This quantitative superiority among TIM inhibitors establishes PGH as the reference standard for competitive inhibition studies of this enzyme.

TIM inhibitor comparison
Head-to-head
40–53× more potent than closest hydroxamate analog
Reference-standard potency for TIM inhibition studies
>250-fold over methyl brevifolincarboxylate
triosephosphate isomerase glycolysis competitive inhibitor

Class II Aldolase Selective Inhibition: Demonstrated Crystallographic Binding Across Phylogenetically Diverse Bacterial Species

PGH acts as a powerful and highly selective competitive inhibitor of isolated class II aldolases, with a reported Ki of 1,000 nM against rabbit muscle fructose-bisphosphate aldolase A [1]. Co-crystal structures confirm that PGH occupies the DHAP-binding pocket of class II fructose-1,6-bisphosphate aldolase from Helicobacter pylori at 2.3 Å resolution, demonstrating that the inhibitor binding mode is conserved across phylogenetically divergent bacterial species [2]. Notably, N-sulfonyl hydroxamate derivatives designed as improved aldolase inhibitors fail to surpass the binding efficiency of the parent PGH scaffold [3].

Class II aldolase binding
Method context
Co-crystal H. pylori aldolase (PDB 3C52, 2.3 Å)
Conserved binding across bacterial species
Benchmark scaffold for structure-based design
fructose-bisphosphate aldolase class II aldolase antibacterial target

Quinolinate Synthase (NadA) Inhibition: Validated Activity Across E. coli and M. tuberculosis with Competitive DHAP Displacement

Among a panel of putative inhibitory molecules screened against quinolinate synthase (NadA), PGH was one of the few compounds demonstrating confirmed activity, acting as a competitive inhibitor of DHAP binding in both E. coli and M. tuberculosis enzymes [1]. Co-crystal structures of PGH bound to quinolinate synthase from Thermotoga maritima (PDB 5F33) and the Y21F variant (PDB 6F4D) provide atomic-level validation of this interaction [2]. While specific Ki values for NadA inhibition are not reported in the primary literature, the competitive mechanism and species-spanning activity differentiate PGH from other DHAP mimetics that lack activity against this [4Fe-4S] cluster-dependent enzyme [3].

NadA inhibition
Class-level inference
Competitive DHAP displacement confirmed
Supports NadA target validation studies
Quantitative Ki not reported; optimize per assay
quinolinate synthase NAD biosynthesis Mycobacterium tuberculosis

Mycobacterium tuberculosis Triosephosphate Isomerase: High-Resolution Structural Validation for Tuberculosis Target Studies

A high-resolution (1.45 Å) co-crystal structure of PGH bound to Mycobacterium tuberculosis triosephosphate isomerase (MtTPI) provides definitive structural validation of inhibitor engagement with this essential gluconeogenic enzyme [1]. MtTPI is validated as a potential therapeutic target for tuberculosis, and PGH is the only commercially available small molecule with a published co-crystal structure demonstrating active-site occupation [2]. This structural data enables rational design of MtTPI-targeted analogs with improved selectivity over human TPI, a critical consideration for antitubercular drug development [3].

M. tuberculosis TPI structure
Method context
1.45 Å co-crystal (PDB 3TAO)
Unique commercial tool with active-site structural validation
Supports MtTPI assay development and fragment screening
Mycobacterium tuberculosis triosephosphate isomerase antitubercular target

Procurement-Driven Application Scenarios for Phosphoglycolohydroxamic Acid in Antimicrobial Target Validation and Mechanistic Enzymology


Discriminating Methylglyoxal Synthase from Triosephosphate Isomerase Activity in Bacterial Metabolic Pathway Studies

Researchers investigating bacterial carbon metabolism can exploit PGH's 77- to 102-fold potency differential between MGS (Ki = 39 nM) and TIM (Ki = 3,000-4,000 nM) to design concentration-dependent inhibition experiments [1]. At nanomolar concentrations (<100 nM), PGH selectively inhibits MGS while sparing TIM, enabling pathway dissection without genetic manipulation. This application is supported by the high-resolution co-crystal structure with E. coli MGS (PDB 1IK4, 2.00 Å) [2].

Structure-Based Drug Design Targeting Class II Aldolases in Helicobacter pylori and Other Pathogens

PGH serves as a validated scaffold for structure-based design of selective class II aldolase inhibitors, with co-crystal structures available for H. pylori aldolase (PDB 3C52, 2.3 Å resolution) [1]. Since class II aldolases are absent in humans, this enzyme family represents an attractive antibacterial target. Procurement of PGH provides medicinal chemistry teams with a benchmark inhibitor (Ki = 1,000 nM for rabbit aldolase A) and a crystallographically defined binding mode for initiating fragment-based or structure-guided optimization campaigns [2].

NAD Biosynthesis Pathway Inhibition via Quinolinate Synthase (NadA) in Mycobacterium tuberculosis

PGH is one of the few validated small-molecule inhibitors of quinolinate synthase (NadA), an essential enzyme in NAD biosynthesis. Confirmed competitive inhibition of DHAP binding has been demonstrated for both E. coli and M. tuberculosis NadA enzymes [1]. This activity profile supports the use of PGH as a tool compound for functional validation of NadA as an antibacterial target, with co-crystal structures available from Thermotoga maritima (PDB 5F33) [2]. Researchers should note that quantitative Ki data for NadA inhibition have not been published, and concentration optimization is required.

Mycobacterium tuberculosis Triosephosphate Isomerase (MtTPI) Assay Development and Structural Biology

The high-resolution (1.45 Å) co-crystal structure of PGH bound to MtTPI (PDB 3TAO) provides definitive binding-mode information for this essential gluconeogenic enzyme [1]. MtTPI is a potential antitubercular target, and PGH is the only commercially available small molecule with published structural validation of active-site occupation [2]. This scenario supports assay development (positive control for inhibition studies), crystallization trials for fragment screening, and computational docking studies focused on tuberculosis drug discovery.

Application
Selection Property
Validation Focus
Bacterial carbon metabolism pathway discrimination
Concentration-dependent MGS/TIM potency gradient
MGS vs. TIM pathway validation
Class II aldolase inhibitor design
Crystallographically defined DHAP-site binding mode
Structure-guided optimization for bacterial aldolases
NAD biosynthesis pathway studies (NadA)
Confirmed competitive DHAP-site inhibition across species
Quantitative NadA inhibition profiling
M. tuberculosis TPI structural biology
High-resolution co-crystal structure (1.45 Å)
Assay development & binding-site validation

Technical Documentation Hub

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28 linked technical documents
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